![molecular formula C12H18N2O3 B2759888 Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate CAS No. 1268000-75-4](/img/structure/B2759888.png)
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate
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Overview
Description
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate is a chemical compound with the molecular weight of 238.29 . It is also known as tert-Butyl N-(3-hydroxypropyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-9(13)10(15)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) . This indicates that the compound has a molecular structure with 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
The compound can undergo a variety of chemical reactions. For instance, it can participate in copper-catalyzed three-component coupling of organoindium reagents with imines and acid chlorides . It can also undergo a Hofmann rearrangement in the presence of N-bromoacetamide and lithium hydroxide or lithium methoxide .It is stored at a temperature of 4 degrees Celsius . The compound’s CAS Number is 1504557-58-7 .
Scientific Research Applications
Antibiotic Synthesis
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate: is an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits strong activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant Pseudomonas aeruginosa .
Asymmetric Synthesis of N-Heterocycles
The compound is used in the synthesis of N-heterocycles via sulfinimines, which are crucial in creating structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are significant in many natural products and therapeutically applicable compounds .
Palladium-Catalyzed Synthesis
It has been utilized in palladium-catalyzed synthesis processes to create N-Boc-protected anilines . This method is essential for producing intermediates used in various chemical syntheses .
Synthesis of Tetrasubstituted Pyrroles
The compound is involved in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in pharmaceuticals and materials science .
Chiral Auxiliary in Stereoselective Synthesis
As a chiral auxiliary, it plays a role in the stereoselective synthesis of amines and their derivatives. The tert-butyl group serves as a powerful chiral directing group, which is crucial for achieving the desired stereochemistry in the final product .
Activation of Imines
In organic synthesis, the tert-butyl group activates imines for the addition of various nucleophiles. This activation is a key step in many synthetic pathways, leading to a wide range of chemical products .
Intermediate in Pharmaceutical Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its role in the construction of complex molecules is vital for the development of new drugs and treatments .
Research and Development of New Antibacterial Agents
Given its role in the synthesis of ceftolozane, researchers are exploring its potential in the development of new antibacterial agents, especially those effective against resistant strains of bacteria .
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and using only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Target of Action
Compounds with similar structures are often used as protecting agents for the amino group in organic synthesis , suggesting that its targets could be enzymes or receptors that interact with the amino group.
Mode of Action
It’s known that the compound contains a tert-butyl carbamate (boc) group , which is commonly used to protect amino groups in organic synthesis. This suggests that the compound might interact with its targets by releasing the protected amino group under specific conditions, thereby modulating the activity of the target.
Pharmacokinetics
The compound’s polar structure suggests that it might have good solubility in polar solvents , which could potentially influence its absorption and distribution in the body.
Action Environment
Factors such as ph and temperature could potentially affect the stability of the compound and its ability to release the protected amino group .
properties
IUPAC Name |
tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-8-4-5-10(15)9(13)6-8/h4-6,15H,7,13H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJBHNDBMTPMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1268000-75-4 |
Source
|
Record name | tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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